molecular formula C12H17BClNO3 B7958626 4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7958626
M. Wt: 269.53 g/mol
InChI Key: FZNJUJXMOPSFEG-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features a boronic ester group. This compound is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The presence of both amino and chloro substituents on the aromatic ring, along with the boronic ester group, makes this compound a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of 2-chloro-4-amino-6-hydroxybenzene using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: DMF, toluene, ethanol

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Substituted Phenols: Resulting from electrophilic substitution reactions

    Quinones and Hydroquinones: From oxidation and reduction reactions

Scientific Research Applications

4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in chemical reactions primarily involves the formation of a palladium complex during the Suzuki-Miyaura coupling reaction. The boronic ester group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product . The amino and chloro groups can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both amino and chloro substituents on the aromatic ring, which provides additional sites for functionalization and enhances its versatility in synthetic applications. The combination of these functional groups with the boronic ester moiety makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules.

Properties

IUPAC Name

4-amino-2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJUJXMOPSFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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